![molecular formula C19H19N3O4S2 B3203536 2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide CAS No. 1021259-99-3](/img/structure/B3203536.png)
2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide
Overview
Description
The compound “2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide” is a complex organic molecule. It contains several functional groups including a methoxy group (-OCH3), a sulfonamide group (-SO2NH2), a phenethyl group (C6H5-CH2-CH2-), and a carboxamide group (-CONH2). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the functional groups mentioned above would likely result in a complex three-dimensional structure. Detailed information about the molecular structure would typically be obtained using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The functional groups in the compound would likely play a key role in its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Scientific Research Applications
Antitumor Activity
Benzothiazoles, including the title compound, have attracted attention for their potent antitumor activity . Researchers have investigated their effects on various cancer cell lines, such as breast, ovarian, colon, and renal cells. The 2-(4-aminophenyl)benzothiazole derivative, in particular, demonstrated nanomolar inhibitory activity against these cell lines. Understanding the structure-activity relationships of benzothiazoles can guide the development of new antitumor agents.
Computational Chemistry
Ab initio calculations and density functional theory (DFT) methods have been employed to study the molecular structure and vibrational frequencies of the title compound . Researchers use these computational approaches to predict properties, optimize molecular geometries, and understand electronic behavior. The compound’s vibrational spectra provide valuable insights for further investigations.
Synthesis and Reaction Mechanisms
The synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole involves cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions . Researchers explore reaction mechanisms, reaction kinetics, and optimization strategies to improve synthetic routes. Understanding these processes aids in efficient compound production.
Mechanism of Action
Target of Action
The primary target of 2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide is the protein-protein interaction (PPI) between kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2) . This interaction is recognized as a promising target for the prevention and treatment of oxidative stress-related inflammatory diseases .
Mode of Action
Similar compounds have been shown to inhibit the keap1-nrf2 interaction . This inhibition can lead to the activation of the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress .
Pharmacokinetics
Similar compounds have been shown to have good absorption, distribution, metabolism, excretion, and toxicity (admet) properties . These properties are crucial for the bioavailability of the compound.
Result of Action
The result of the compound’s action is the activation of the Nrf2 signaling pathway . This leads to the upregulation of antioxidant defense mechanisms, which can protect cells from oxidative stress . In the context of disease, this can help to suppress inflammation and prevent damage to cells and tissues .
Safety and Hazards
properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-15-7-9-16(10-8-15)28(24,25)22-19-21-17(13-27-19)18(23)20-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDGZABZECEWEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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